(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate (E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 81402-44-0
VCID: VC17121242
InChI: InChI=1S/C18H29N3O2.2C4H4O4/c1-4-23-18(22)21-14-12-20(13-15-21)17(10-11-19(2)3)16-8-6-5-7-9-16;2*5-3(6)1-2-4(7)8/h5-9,17H,4,10-15H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
SMILES:
Molecular Formula: C26H37N3O10
Molecular Weight: 551.6 g/mol

(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate

CAS No.: 81402-44-0

Cat. No.: VC17121242

Molecular Formula: C26H37N3O10

Molecular Weight: 551.6 g/mol

* For research use only. Not for human or veterinary use.

(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate - 81402-44-0

Specification

CAS No. 81402-44-0
Molecular Formula C26H37N3O10
Molecular Weight 551.6 g/mol
IUPAC Name (E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H29N3O2.2C4H4O4/c1-4-23-18(22)21-14-12-20(13-15-21)17(10-11-19(2)3)16-8-6-5-7-9-16;2*5-3(6)1-2-4(7)8/h5-9,17H,4,10-15H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
Standard InChI Key QBRHJCCFIRGALF-LVEZLNDCSA-N
Isomeric SMILES CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2)CCN(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CCOC(=O)N1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound is a 1:2 salt formed between ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate (a tertiary amine) and (E)-but-2-enedioic acid (fumaric acid). The piperazine core features a six-membered ring with two nitrogen atoms at positions 1 and 4. The ethyl carboxylate group is attached to the piperazine’s nitrogen at position 1, while the 3-(dimethylamino)-1-phenylpropyl substituent extends from position 4. The fumaric acid component, a dicarboxylic acid in its (E)-isomeric form, forms ionic bonds with the piperazine derivative’s amine groups .

Molecular Formula and Weight

  • Molecular formula: C26H37N3O10\text{C}_{26}\text{H}_{37}\text{N}_{3}\text{O}_{10}

  • Molecular weight: 551.6 g/mol.

Stereochemical Considerations

The (E)-configuration of the but-2-enedioic acid ensures a trans arrangement of the carboxylic acid groups, critical for its salt-forming capability. The piperazine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain.

Spectroscopic and Computational Identifiers

  • SMILES notation: CCOC(=O)N1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.

  • InChIKey: QBRHJCCFIRGALF-LVEZLNDCSA-N.

  • PubChem CID: 6448113.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary components:

  • Piperazine Derivative Synthesis:

    • Ethyl piperazine-1-carboxylate is functionalized via nucleophilic substitution with 3-(dimethylamino)-1-phenylpropyl bromide.

    • Reaction conditions: Anhydrous tetrahydrofuran (THF), sodium hydride (NaH) base, 0–5°C.

  • Salt Formation with Fumaric Acid:

    • The piperazine derivative is protonated by fumaric acid in a polar solvent (e.g., ethanol), yielding the crystalline salt .

Challenges in Optimization

  • Yield limitations: Steric hindrance from the bulky phenylpropyl group reduces reaction efficiency (<60% yield).

  • Purification: Chromatography or recrystallization from ethanol/water mixtures is required to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL at 25°C due to the hydrophobic phenyl group.

  • Thermal stability: Decomposes at 210°C without melting, characteristic of ionic salts .

  • pH-dependent behavior: The piperazine moiety (pKa ~7.1) protonates in acidic environments, enhancing solubility.

Spectroscopic Data

  • IR spectroscopy: Strong absorbance at 1700 cm⁻¹ (C=O stretch of carboxylate) and 1250 cm⁻¹ (C-N stretch of piperazine).

  • NMR:

    • 1H^1\text{H}: δ 1.2 (t, 3H, CH₂CH₃), δ 2.2 (s, 6H, N(CH₃)₂), δ 3.4 (m, 8H, piperazine).

    • 13C^{13}\text{C}: δ 172.5 (COO⁻), δ 55.8 (piperazine C-N).

PropertyThis CompoundSimilar Piperazine Salts
IC₅₀ (α-glucosidase)Not tested12–45 µM
LogP (lipophilicity)2.11.8–3.5

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion.

  • Toxicity Profiling: Acute and chronic toxicity evaluations in model organisms.

  • Crystallographic Analysis: X-ray diffraction to confirm salt stoichiometry and polymorphic forms .

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